![molecular formula C17H16N4O2 B2530645 3-(4-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile CAS No. 1797063-13-8](/img/structure/B2530645.png)
3-(4-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile
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Description
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives play a crucial role in drug development due to their diverse pharmacological properties. The piperidine ring is a common motif in many pharmaceuticals. Researchers have explored the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The compound could serve as a potential scaffold for designing novel drugs. Scientists investigate its interactions with biological targets, aiming to develop therapeutic agents for various diseases.
Kinase Inhibitors
The piperidine moiety appears in several kinase inhibitors. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives has been designed as dual inhibitors of Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These compounds hold promise in cancer therapy by targeting aberrant kinase signaling pathways.
Antioxidant Properties
Naturally occurring piperidine-based compounds, such as piperine, exhibit potent antioxidant activity. Piperine, found in plants of the Piperaceae family, can scavenge free radicals and protect cells from oxidative damage . Researchers explore similar derivatives for potential health benefits.
Spiro Compounds
Spiropiperidines, characterized by a spiro-fused piperidine ring, have unique properties. They find applications in materials science, catalysis, and drug discovery. Researchers explore their synthesis and evaluate their biological activities .
Multicomponent Reactions
Efficient synthetic methods are essential for accessing piperidine derivatives. Multicomponent reactions (MCRs) provide a powerful approach. Scientists combine multiple reactants in a single step to construct complex piperidine scaffolds. These MCRs enable rapid library synthesis for drug screening .
properties
IUPAC Name |
3-(4-pyridazin-3-yloxypiperidine-1-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-12-13-3-1-4-14(11-13)17(22)21-9-6-15(7-10-21)23-16-5-2-8-19-20-16/h1-5,8,11,15H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPAPNAXDVCKMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile |
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